Camphor azine

Description

Properties

CAS No. |

47180-21-2 |

|---|---|

Molecular Formula |

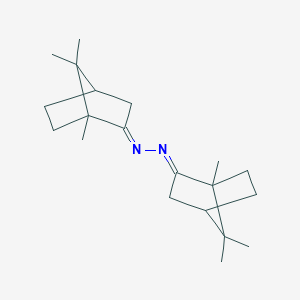

C20H32N2 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

(E)-1,7,7-trimethyl-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]bicyclo[2.2.1]heptan-2-imine |

InChI |

InChI=1S/C20H32N2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h13-14H,7-12H2,1-6H3/b21-15+,22-16+ |

InChI Key |

BKQBIDOFONHMJM-YHARCJFQSA-N |

Isomeric SMILES |

CC1(C2(/C(=N/N=C\3/C4(C(C(C3)CC4)(C)C)C)/CC1CC2)C)C |

Canonical SMILES |

CC1(C2CCC1(C(=NN=C3CC4CCC3(C4(C)C)C)C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor azine is typically synthesized through the condensation reaction of camphor with hydrazine. The reaction involves the following steps:

Condensation Reaction: Camphor reacts with hydrazine in the presence of an acid catalyst to form this compound.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) and may require a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution

The azine’s terminal nitrogen atoms undergo nucleophilic attack, enabling diverse transformations:

-

Reaction with Electrophiles : Camphor azine reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives. For example, treatment with chloroacetyl chloride yields lactam intermediates .

-

Reduction : Catalytic hydrogenation (e.g., NaCNBH₃) reduces the C=N bond to produce diamines, which serve as precursors for chiral ligands .

Cyclization Reactions

This compound participates in cyclization to generate nitrogen-containing heterocycles:

-

Imidazoline Formation : Reaction with imidates under basic conditions produces camphor-annelated imidazolines (e.g., 29–31 ), which act as ligands in asymmetric catalysis .

-

Pyrazine Synthesis : Heating this compound with amines induces cyclocondensation to form fused pyrazines (e.g., 35 ) .

Structural and Spectroscopic Data

X-ray crystallography of camphor hydrazone derivatives (e.g., 3k ) reveals:

| Parameter | Value |

|---|---|

| C=N bond length | 1.272(5) Å |

| N–N bond length | 1.420(4) Å |

| C–N–N bond angle | 112.2(3)° |

| Intramolecular H-bond | C6-H6A···N1 (2.35 Å) |

These structural features confirm extensive electron delocalization in the hydrazonyl fragment .

Reaction Optimization Insights

-

Sonochemical Methods : Ultrasonic irradiation reduces reaction times from 20 hours to <1 hour for hydrazone formation, improving yields by 20–30% .

-

Solvent Effects : Ionic liquids like [hmim][CF₃COO] enhance stabilization of charged intermediates, boosting this compound yields to 79% compared to 55% in acetic acid .

This compound’s versatility in organic synthesis stems from its dual reactivity as both a carbonyl-protecting group and a precursor to chiral catalysts. Advances in solvent systems and catalytic methodologies continue to expand its utility in asymmetric synthesis and medicinal chemistry .

Scientific Research Applications

Camphor azine has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of camphor azine involves its interaction with molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Camphor Azine and Related Bicyclic Monoterpenes

Key Observations :

- This compound’s phenazine moiety distinguishes it from simpler monoterpenes like camphor or fenchone, enabling π-π interactions in biological systems .

- Unlike 1,8-cineole, which is a cyclic ether, this compound’s nitrogen-rich structure enhances its capacity for metal coordination, as seen in its gold(I) complexes .

Antimicrobial Efficacy

Table 2: Antifungal and Antibacterial Activities

Key Findings :

- This compound’s gold complexes exhibit superior antibacterial activity (MIC 0.5–2.0 μg/mL) compared to non-metalated derivatives or other terpenes like 1,8-cineole .

- Fluorinated camphor derivatives show enhanced antifungal activity, but excessive fluorine substitution reduces efficacy, highlighting a balance in structural optimization .

Analgesic and Sensory Effects

This compound’s parent compound, camphor, modulates TRP channels (e.g., TRPV1 and TRPA1) to produce analgesic effects . In contrast, structurally simpler monoterpenes like menthol primarily target TRPM8 receptors .

Biodegradation and Environmental Impact

This specificity arises from enzyme-substrate recognition of camphor’s unique bicyclic ketone configuration . This compound, with its added phenazine group, likely exhibits slower biodegradation due to reduced compatibility with microbial monooxygenases.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Camphor azine with high catalytic efficiency?

Answer:

this compound synthesis often involves transition-metal-catalyzed aryl-aryl coupling, as described in protocols for biaryl motifs . Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are preferred for cross-coupling reactions due to their functional group tolerance.

- Substrate activation : Use preactivated aryl halides or organometallic reagents to reduce waste and steps, though newer methods aim to bypass dual activation .

- Reaction optimization : Conduct time-course experiments (e.g., 12–48 hrs) at 80–120°C, monitoring yield via HPLC. Include control reactions to assess side-product formation.

- Purity validation : Characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), referencing IUPAC guidelines for spectral interpretation .

Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Answer:

- Cell line selection : Use tissue-specific lines (e.g., HepG2 for hepatotoxicity) and include positive/negative controls (e.g., camphor as a reference) .

- Dose-response curves : Test 5–7 concentrations (1 nM–100 µM) over 24–72 hrs, measuring viability via MTT assays. Triplicate runs mitigate intra-experimental variability.

- Mechanistic probes : Pair assays with ROS detection or caspase-3 activation to differentiate cytotoxic vs. cytostatic effects.

- Data normalization : Express results as % viability relative to untreated cells, with error bars representing SEM (see Table 1 in for statistical benchmarks).

Advanced: How can contradictory data on this compound’s mutagenicity be systematically analyzed?

Answer:

Contradictions often arise from variations in experimental models or dosing regimens. To resolve these:

- Meta-analysis : Aggregate data from ≥5 studies using PRISMA guidelines, applying random-effects models to account for heterogeneity .

- Sensitivity analysis : Exclude outliers (e.g., studies with dosing >LD50) and reassess effect sizes.

- In vivo validation : Replicate key findings in a standardized model (e.g., rodent bone marrow micronucleus tests) with protocols matching OECD 474 guidelines .

- Mechanistic triangulation : Cross-reference mutagenicity data with this compound’s metabolic profiling (e.g., CYP450 interaction assays) .

Advanced: What strategies improve reproducibility in this compound’s pharmacokinetic studies?

Answer:

- DMP compliance : Pre-register protocols detailing HPLC-MS parameters (e.g., column type, ionization mode) and animal housing conditions (e.g., Sprague-Dawley rats, 12-hr light cycles) .

- Blinded analysis : Assign pharmacokinetic modeling (e.g., non-compartmental vs. two-compartment) to independent statisticians to reduce bias .

- Data transparency : Share raw chromatograms and plasma concentration-time curves in supplementary materials, adhering to FAIR principles .

Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for target proteins (e.g., TRP channels), validated via mutagenesis data .

- QSAR parameters : Calculate logP, polar surface area, and H-bond donors using ChemAxon, correlating with in vitro IC50 values.

- Dynamic sampling : Perform molecular dynamics (MD) simulations (≥100 ns) to assess conformational stability in lipid bilayers.

- Benchmarking : Compare predictions with empirical data from analogues (e.g., camphor sulfonamide) to refine models .

Basic: What are best practices for literature reviews on this compound’s therapeutic potential?

Answer:

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND ("antimicrobial" OR "anti-inflammatory")) .

- Source prioritization : Exclude non-peer-reviewed preprints; prioritize systematic reviews and high-impact journals (IF >5.0).

- Gap analysis : Map findings using tools like VOSviewer to visualize understudied areas (e.g., long-term toxicity) .

Advanced: How should researchers address this compound’s thermal instability during storage?

Answer:

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .

- Excipient screening : Test antioxidants (e.g., BHT) or lyoprotectants (e.g., trehalose) in solid dispersions.

- Packaging trials : Compare amber glass vs. polymer containers under UV-light exposure, quantifying degradation via Arrhenius plots.

Advanced: What statistical approaches are suitable for analyzing this compound’s dose-dependent effects on blood flow?

Answer:

- ANOVA frameworks : Apply two-way ANOVA to assess concentration-time interactions, as demonstrated in muscle blood flow studies (F-values reported in ).

- Post hoc tests : Use Tukey’s HSD for pairwise comparisons between doses (e.g., 5% vs. 20% this compound).

- Nonlinear regression : Fit sigmoidal curves to EC50 data using GraphPad Prism, reporting R² and 95% CIs .

Basic: How can this compound’s environmental impact be assessed in ecotoxicology studies?

Answer:

- Model organisms : Use Daphnia magna (OECD 202) or Danio rerio (OECD 236) for acute/chronic toxicity tests.

- Analytical validation : Quantify environmental residues via LC-MS/MS with detection limits ≤1 ppb.

- Biodistribution mapping : Track bioaccumulation in algae-fish food chains using ¹⁴C-labeled this compound .

Advanced: What interdisciplinary frameworks support translational research on this compound?

Answer:

- Consortium models : Collaborate with pharmacologists, computational chemists, and clinicians to align preclinical data with clinical endpoints .

- Regulatory pre-submission : Engage with EMA/FDA via pre-IND meetings to validate toxicity assays and dosing rationale .

- Open science platforms : Share datasets on Zenodo or Figshare to enable cross-institutional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.